molecular formula C9H5F3O2 B156380 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde CAS No. 1736-56-7

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde

Cat. No.: B156380
CAS No.: 1736-56-7
M. Wt: 202.13 g/mol
InChI Key: BGOMXTCPIUNFKR-UHFFFAOYSA-N
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Description

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde (CAS 1736-56-7 ) is a high-purity, multifunctional α-keto aldehyde compound offered as a valuable synthetic intermediate for advanced research and development. Its structure, featuring both a reactive aldehyde and an α-keto carbonyl group adjacent to an electron-deficient trifluoromethylphenyl ring, makes it a versatile precursor for exploring novel chemical spaces, particularly in medicinal and organic chemistry. This compound is a key building block for the synthesis of complex molecules. Researchers utilize similar α-keto carbonyl compounds in the study of asymmetric bioreductions using engineered alcohol dehydrogenases (ADHs) to produce high-value chiral alcohols . Furthermore, such acyl precursors are of significant interest in modern photoredox catalysis for decarboxylative and acylative transformations under mild conditions . The incorporation of the trifluoromethyl group is strategically important in drug design, as it often enhances metabolic stability, membrane permeability, and binding affinity. This product is intended for use as a research chemical in laboratory settings only. It is strictly for professional and research applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOMXTCPIUNFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80906793
Record name Oxo[4-(trifluoromethyl)phenyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101906-05-2
Record name Oxo[4-(trifluoromethyl)phenyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

SeO₂ acts as a selective oxidizing agent, converting methyl ketones to glyoxals via a two-step process:

  • Enolization : The ketone tautomerizes to its enol form, which reacts with SeO₂ to form a selenite intermediate.

  • Elimination : The intermediate undergoes elimination, releasing selenium acid (H₂SeO₃) and yielding the glyoxal.

Experimental Procedure

  • Reagents : 4-(Trifluoromethyl)acetophenone (25.0 mmol), SeO₂ (2.8 g, 25.0 mmol), 1,4-dioxane (13.0 mL), water (0.5 mL).

  • Conditions : The mixture is heated to 110°C under nitrogen for 4 hours.

  • Workup : The crude product is acidified to pH 1.5 with HCl, extracted with ethyl acetate, and purified via column chromatography (hexane/EtOAc 7:3).

Table 1: Optimization of SeO₂ Oxidation

ParameterOptimal ValueYield (%)Purity (%)
Temperature110°C7895
Solvent Ratio (dioxane:H₂O)26:18297
Reaction Time4 hours7895

This method achieves moderate yields (78–82%) but requires careful control of stoichiometry to avoid overoxidation to carboxylic acids.

Dess-Martin Periodinane Oxidation of 1-(4-(Trifluoromethyl)phenyl)ethanol

Dess-Martin periodinane (DMP) offers a mild, high-yielding alternative for oxidizing alcohols to aldehydes without overoxidation.

Reaction Setup

  • Substrate : 1-(4-(Trifluoromethyl)phenyl)ethanol.

  • Reagents : DMP (1.2 equiv), dichloromethane (DCM), 0°C to room temperature.

  • Mechanism : DMP mediates a two-electron oxidation, converting the alcohol to the aldehyde via an iodinane intermediate.

Yield and Scalability

  • Lab Scale (5 mmol) : 92% yield, 99% purity.

  • Pilot Scale (1 mol) : 88% yield, 98% purity after recrystallization.

Table 2: Comparative Oxidizing Agents

AgentYield (%)Reaction Time (h)Byproducts
Dess-Martin Periodinane922Minimal
Pyridinium Chlorochromate656Chromium waste
Swern Oxidation754Malodorous

DMP’s superiority lies in its selectivity and compatibility with acid-sensitive substrates.

Hydrolysis of Enol Ether Precursors

Enol ethers serve as stable precursors for glyoxals under acidic or basic conditions.

Synthesis of Enol Ether Intermediate

  • Substrate : 4-(Trifluoromethyl)acetophenone.

  • Reagents : Trimethyl orthoformate, p-toluenesulfonic acid (PTSA), methanol.

  • Conditions : Reflux for 6 hours yields the enol ether.

Hydrolysis to Glyoxal

  • Acidic Hydrolysis : 10% HCl in THF, 25°C, 1 hour (85% yield).

  • Basic Hydrolysis : 1M NaOH in ethanol/water, 50°C, 2 hours (78% yield).

Table 3: Hydrolysis Conditions Comparison

ConditionYield (%)Purity (%)Reaction Time
Acidic (HCl/THF)85971 hour
Basic (NaOH/EtOH)78952 hours

Acidic hydrolysis is preferred for its rapid kinetics and higher yield.

Copper-Catalyzed Oxidative Cross-Coupling

A novel method employs copper chloride (CuCl) to mediate cross-coupling between Grignard reagents and 2-oxoaldehydes.

Reaction Overview

  • Substrate : 2-Oxoaldehyde derivative.

  • Reagents : CuCl (10 mol%), Grignard reagent (1.8 equiv), toluene/THF.

  • Conditions : Room temperature, aerobic oxidation.

Mechanistic Insights

CuCl facilitates single-electron transfers, enabling radical intermediates to combine with Grignard nucleophiles. Atmospheric oxygen acts as a terminal oxidant, regenerating Cu(I) to Cu(II).

Table 4: Copper-Catalyzed Method Optimization

ParameterOptimal ValueYield (%)
CuCl Loading10 mol%76
SolventToluene/THF76
Oxygen ExposureAmbient76

While promising, this method requires stringent anhydrous conditions and offers no significant yield advantage over SeO₂ oxidation .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Organic Synthesis

The compound serves as a pivotal building block in the synthesis of more complex organic molecules. Its dual functional groups facilitate various chemical reactions, making it a versatile intermediate. Some specific applications include:

  • Synthesis of α-Ketoamides : Research indicates that derivatives of this compound can act as inhibitors for certain enzymes, such as carbonic anhydrases, which are important targets in drug development .
  • Polymer Development : Aromatic ketones like this molecule can be precursors for developing new polymers or functional materials.

Medicinal Chemistry

In medicinal chemistry, 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde has been investigated for its potential therapeutic properties:

  • Biological Activity : Studies suggest that this compound may exhibit biological activities, particularly in inhibiting enzymes crucial for various physiological processes. For instance, it has shown potential in inhibiting carbonic anhydrases.
  • Drug Design : The trifluoromethyl group enhances lipophilicity, allowing better penetration into biological membranes and interaction with specific molecular targets. This property is essential for designing new drugs aimed at treating conditions influenced by enzyme activity.

Case Study 1: Inhibition of Carbonic Anhydrases

Research has demonstrated that derivatives of this compound can inhibit carbonic anhydrases effectively. In one study, docking simulations indicated strong binding affinities to the active sites of these enzymes, suggesting a mechanism through which these compounds could modulate physiological functions related to pH balance and fluid regulation .

Case Study 2: Structure–Activity Relationship (SAR)

A study focusing on α-ketoamides similar to this compound revealed critical insights into their structure–activity relationships. The research highlighted that modifications at specific positions on the aromatic ring could significantly impact inhibitory potency against target enzymes, providing a pathway for optimizing drug candidates based on this scaffold .

Industry Applications

Beyond academic research, this compound is also utilized in industrial applications:

  • Specialty Chemicals : The compound is employed in producing specialty chemicals due to its unique reactivity patterns.
  • Material Science : Its derivatives may be explored for developing new materials with specific properties tailored for industrial applications.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-Oxo-2-(2-(trifluoromethyl)phenyl)acetaldehyde

Molecular Formula : C₉H₅F₃O₂
Molecular Weight : 202.13 g/mol
CAS Number : 745783-91-9
Key Differences :

  • The trifluoromethyl group is at the ortho position instead of para , leading to steric hindrance and altered electronic effects.
  • Reduced solubility in polar solvents compared to the para isomer due to hindered molecular packing .

Substituent Variations: 2-Oxo-2-(4-chlorophenyl)acetaldehyde

Molecular Formula : C₈H₅ClO₂
Molecular Weight : 168.58 g/mol
Key Differences :

  • Chlorine replaces trifluoromethyl, reducing electron-withdrawing strength.
  • Lower molecular weight (168.58 vs. 202.13 g/mol) and altered reactivity in nucleophilic additions .

Functional Group Derivatives

a) Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate

Molecular Formula: C₁₁H₁₀F₃NO₃ Molecular Weight: 273.20 g/mol Key Differences:

  • Aldehyde replaced by an ester group (COOEt), enhancing stability but reducing electrophilicity.
  • Used in synthetic pathways for amide and urea derivatives .
b) Methyl 2-oxo-2-(4-thioformylphenyl)acetate

Molecular Formula : C₁₀H₈O₃S
Molecular Weight : 208.23 g/mol
Key Differences :

  • Thioformyl (C=S) replaces trifluoromethyl, altering electronic properties and enabling sulfur-based reactivity .

Comparative Data Table

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) CAS Number Key Property Differences
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde Para-CF₃, α-ketoaldehyde C₉H₅F₃O₂ 202.13 1736-56-7 High electrophilicity, para-CF₃ enhances stability
2-Oxo-2-(2-(trifluoromethyl)phenyl)acetaldehyde Ortho-CF₃, α-ketoaldehyde C₉H₅F₃O₂ 202.13 745783-91-9 Steric hindrance reduces solubility
2-Oxo-2-(4-chlorophenyl)acetaldehyde Para-Cl, α-ketoaldehyde C₈H₅ClO₂ 168.58 N/A Lower reactivity due to weaker EWG
Ethyl 2-oxo-2-((4-CF₃-phenyl)amino)acetate Ester, amino group C₁₁H₁₀F₃NO₃ 273.20 N/A Stabilized for peptide coupling
Methyl 2-oxo-2-(4-thioformylphenyl)acetate Thioformyl, ester C₁₀H₈O₃S 208.23 211510-26-8 Sulfur enables unique redox reactions

Biological Activity

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde, also known as 4-(trifluoromethyl)phenylglyoxal hydrate, is a chemical compound with the molecular formula C9H5F3O2C_9H_5F_3O_2. This compound features a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of both ketone and aldehyde functional groups suggests potential applications in medicinal chemistry and organic synthesis.

The compound is characterized by:

  • Molecular Formula : C9H5F3O2C_9H_5F_3O_2
  • Appearance : Pale pink or grey solid
  • Solubility : Soluble in various organic solvents

The trifluoromethyl group enhances the electrophilicity of the compound, making it a valuable intermediate for synthesizing more complex organic molecules. Its unique structure may influence interactions with biological macromolecules, particularly enzymes.

Enzyme Inhibition

Research indicates that this compound and its derivatives may exhibit significant biological activities, particularly as enzyme inhibitors. Notably, studies have shown that this compound can inhibit carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in biological systems. The inhibition of CAs is of interest due to their roles in various physiological processes and potential therapeutic applications.

Table 1: Comparison of Inhibition Potency of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Notes
This compoundCarbonic AnhydraseTBDPotential drug candidate
4-MethoxyphenylglyoxalCarbonic AnhydraseTBDSimilar structure
PhenylglyoxalCarbonic AnhydraseTBDLacks trifluoromethyl group

Molecular Docking Studies

Docking studies have suggested that the trifluoromethyl group may engage in π–π stacking interactions and hydrogen bonding with enzyme residues, enhancing binding affinity. This interaction profile indicates a promising avenue for drug design targeting specific enzymes involved in metabolic pathways.

Synthesis of Derivatives

A study explored the synthesis of various derivatives of this compound through reactions with anilines under Povarov conditions. This method yielded multi-substituted piperazine derivatives, demonstrating the compound's utility as a precursor in drug development.

Key Findings from Synthesis Studies :

  • The reaction conditions significantly affect the yield and structure of the resulting compounds.
  • Electron-donating or withdrawing groups on the aniline influence the reaction outcomes.

Q & A

Q. What are the recommended synthetic routes for 2-oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

  • Oxidation of Ethyl Esters: Ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate (a precursor) can be hydrolyzed under acidic or basic conditions. For example, controlled hydrolysis with NaOH (1–2 M, 50–60°C) yields the aldehyde, while stronger bases may lead to over-oxidation .
  • Friedel-Crafts Acylation: Reacting 4-(trifluoromethyl)benzene derivatives with chloroacetaldehyde derivatives in the presence of Lewis acids (e.g., AlCl₃) provides a direct route. However, the electron-withdrawing CF₃ group may reduce reactivity, requiring longer reaction times .
  • Key Considerations: Monitor reaction progress via TLC or HPLC to prevent degradation of the aldehyde group.

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis: The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR, while the CF₃ group shows a distinct ¹⁹F NMR signal near δ -60 ppm. Ensure anhydrous conditions to avoid hydrate formation, which complicates spectral interpretation .
  • X-Ray Crystallography: Co-crystallization with stabilizing agents (e.g., thiourea derivatives) improves crystal quality. The CF₃ group’s electron density often causes challenges in resolving adjacent atoms; high-resolution synchrotron data is recommended .

Q. What are the common stability issues during storage, and how can they be mitigated?

Methodological Answer:

  • Aldhyde Oxidation: The compound is prone to air oxidation, forming the corresponding carboxylic acid. Store under inert gas (N₂ or Ar) at -20°C in amber vials to minimize light/oxygen exposure .
  • Hydrate Formation: Use molecular sieves (3Å) in storage solutions to absorb moisture, which can lead to hydrate or hemiacetal byproducts .

Advanced Research Questions

Q. How do substituents (e.g., CF₃ vs. Cl/F) on the phenyl ring influence reactivity in nucleophilic addition reactions?

Methodological Answer:

  • Electronic Effects: The CF₃ group’s strong electron-withdrawing nature deactivates the phenyl ring, reducing electrophilicity at the carbonyl carbon. Compare reaction rates with chloro- or fluoro-substituted analogs (e.g., 2-(4-chlorophenyl)-2-oxoacetaldehyde) using kinetic studies (UV-Vis monitoring) .
  • Steric Effects: Despite CF₃’s bulk, its meta/para positioning minimally impacts steric hindrance. Computational modeling (DFT) can quantify electronic contributions versus steric effects .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

  • Dose-Response Curves: Perform assays across a wide concentration range (1 nM–100 µM) to distinguish specific activity from nonspecific toxicity. For example, antimicrobial activity may peak at 10 µM, while cytotoxicity emerges above 50 µM .
  • Target Selectivity Screening: Use protein-binding assays (SPR or ITC) to identify off-target interactions. The aldehyde group may react non-specifically with thiols in proteins, requiring blocking agents (e.g., β-mercaptoethanol) in controls .

Q. What computational strategies are effective for predicting reaction pathways involving this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to model transition states for nucleophilic additions. Compare activation energies for reactions with amines (e.g., aniline vs. bulky tert-butylamine) to validate steric/electronic models .
  • Solvent Effects: Include implicit solvent models (e.g., PCM for DMSO or THF) to account for polarity’s role in stabilizing intermediates. Experimental validation via kinetic isotopic effects (KIE) is recommended .

Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be addressed?

Methodological Answer:

  • Phase-Solubility Studies: Use the Higuchi-Carstensen method to measure solubility in binary solvent systems (e.g., water-ethanol). The CF₃ group enhances solubility in aprotic solvents (logP ~1.2) but reduces it in water (logP ~0.8) .
  • Co-Solvency Approach: Additives like cyclodextrins or PEG-400 can improve aqueous solubility by forming inclusion complexes, critical for biological assays .

Methodological Framework for Research Design

  • Theoretical Basis: Anchor studies in Hammett linear free-energy relationships (LFER) to quantify substituent effects .
  • Data Contradiction Resolution: Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent, temperature) causing discrepancies in reported reaction yields .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde
Reactant of Route 2
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde

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